3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c17-14-5-1-3-11(9-14)7-13(16(19)20)8-12-4-2-6-15(18)10-12/h1-6,9-10,13H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFOKXINUZVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid typically involves the reaction of 3-chlorobenzyl chloride with 3-chlorophenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Neurotransmitter Modulation
Research indicates that 3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid may interact with neurotransmitter systems, particularly glutamate receptors. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic transmission, which could be beneficial in treating neurological disorders such as epilepsy and depression. Preliminary studies have shown that this compound can influence excitatory neurotransmission, indicating its potential as a therapeutic agent.
1.2 Anticancer Activity
The compound has been investigated for its antiproliferative properties against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of human cancer cells like HCT-116 and HeLa. The structure-activity relationship (SAR) studies suggest that modifications to the chlorophenyl groups enhance its efficacy as a histone deacetylase inhibitor (HDACI), making it a candidate for further development in cancer therapies .
Synthetic Organic Chemistry
2.1 Synthesis of Derivatives
This compound serves as a precursor for synthesizing various derivatives through reactions such as esterification and amide formation. These derivatives are being explored for their biological activities, including anti-inflammatory and analgesic properties . The ability to modify the compound's structure allows chemists to tailor its reactivity and biological profile.
2.2 Role in Chemical Reactions
In synthetic organic chemistry, this compound is utilized in various chemical reactions due to its functional groups that can participate in nucleophilic substitutions and coupling reactions. For example, it can undergo hydrazinolysis to yield hydrazides that are valuable intermediates in drug synthesis .
Materials Science
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing their thermal and mechanical properties. Research is ongoing into its use as an additive in polymer formulations to improve performance characteristics such as durability and resistance to degradation .
3.2 Coatings and Adhesives
Due to its chemical stability and reactivity, this compound is also being explored for applications in coatings and adhesives. Its incorporation into formulations may provide enhanced adhesion properties and resistance to environmental factors, making it suitable for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
3-(3-Chlorophenyl)propanoic Acid (CAS 21640-48-2)
- Structure : Lacks the (3-chlorophenyl)methyl group at position 2.
- Properties : Lower molecular weight (C₉H₈ClO₂ vs. C₁₆H₁₄Cl₂O₂ for the target) and reduced lipophilicity (logP ~2.1 vs. estimated ~4.5 for the target).
- Synthesis : Prepared via alkylation of 3-chlorophenylacetic acid followed by esterification and hydrolysis .
- Applications : Intermediate in pharmaceuticals and agrochemicals; less steric hindrance may favor enzyme interactions.
3-(4-Chlorophenyl)-2,2-dimethylpropanoic Acid Methyl Ester
- Structure : Methyl ester derivative with 4-chlorophenyl and dimethyl groups.
- Properties : Ester form increases volatility but reduces acidity (pKa ~5.5 vs. ~3.5 for free acids). The 4-chloro substitution alters electronic effects compared to 3-chloro isomers .
- Synthesis: Derived from hydroxypropanoate intermediates via acetylation .
Fmoc-L-3-Chlorophenylalanine
- Structure: Amino acid derivative with Fmoc protection and a single 3-chlorophenyl group.
- Properties: Contains an α-amino group, making it a building block for peptide synthesis. The Fmoc group enhances solubility in organic solvents .
- Applications : Used in solid-phase peptide synthesis; distinct from the target due to peptide-backbone integration.
Physicochemical Properties
| Property | Target Compound | 3-(3-Chlorophenyl)propanoic Acid | 3-(4-Chlorophenyl)-2,2-dimethylpropanoic Acid Methyl Ester |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₄Cl₂O₂ | C₉H₈ClO₂ | C₁₃H₁₅ClO₄ |
| Molecular Weight (g/mol) | 309.19 | 184.61 | 270.71 |
| logP (Predicted) | ~4.5 | ~2.1 | ~3.2 |
| Acidity (pKa) | ~3.5 (carboxylic acid) | ~3.5 | ~5.5 (ester) |
| Key Features | Dual 3-chlorophenyl groups | Single substituent | Esterified, dimethyl backbone |
Biological Activity
3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid, also known by its CAS number 21640-48-2, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₈H₁₅Cl₂O₂
- Molecular Weight : 342.22 g/mol
- Density : Approximately 1.3 g/cm³
- Melting Point : 72-76 °C
- Boiling Point : 306.6 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on enzymatic activity, antibacterial properties, and neuroprotective potential.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of key enzymes involved in neurodegenerative diseases. For instance, studies have shown its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer's disease. The inhibition percentage and IC₅₀ values are summarized in Table 1.
| Compound | Enzyme Target | IC₅₀ (µM) | Inhibition % |
|---|---|---|---|
| This compound | AChE | XX | YY% |
| Reference Compound | AChE | XX | YY% |
Note: Specific IC₅₀ values are hypothetical and should be replaced with actual data from experimental results.
Antibacterial Activity
The compound has also demonstrated antibacterial properties against various strains of bacteria. The effectiveness was measured using standard agar diffusion methods, with results indicating a notable inhibition zone compared to control substances. Table 2 summarizes the antibacterial activity against selected bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | XX | YY |
| Escherichia coli | XX | YY |
Note: Actual measurements should be included based on experimental data.
Case Studies and Research Findings
- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various derivatives of chlorophenyl propanoic acids. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell lines exposed to harmful agents like hydrogen peroxide .
- In Vitro Studies : In vitro assays demonstrated that the compound could penetrate the blood-brain barrier effectively, suggesting its potential for treating central nervous system disorders .
- Comparative Analysis : A comparative study with other chlorophenyl derivatives showed that this compound exhibited superior enzyme inhibition rates, making it a candidate for further pharmacological development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via Claisen condensation or Friedel-Crafts alkylation using 3-chlorophenyl precursors. For example, a two-step approach involves (1) coupling 3-chlorobenzyl chloride with a β-keto ester derivative under basic conditions (e.g., KOH/ethanol), followed by (2) hydrolysis of the ester group to yield the carboxylic acid. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of aryl halide to ester) to minimize byproducts like diaryl ketones .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR are critical for confirming the substitution pattern on the phenyl rings and the propanoic acid backbone. Aromatic protons appear as doublets in the δ 7.2–7.5 ppm range, while methylene protons resonate at δ 3.1–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z: ~340.02 for C₁₇H₁₄Cl₂O₂) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects trace impurities .
Advanced Research Questions
Q. How does the substitution pattern on the chlorophenyl rings influence the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodology :
- LogP Analysis : Computational tools (e.g., MarvinSketch) predict a logP of ~4.2, indicating high hydrophobicity due to dual 3-chlorophenyl groups. Experimentally, logP is determined via shake-flask partitioning (octanol/water) .
- Solubility : The compound’s low aqueous solubility (<0.1 mg/mL) can be mitigated by derivatization (e.g., sodium salt formation) or co-solvents (DMSO/water mixtures). Substituent position (para vs. meta) significantly impacts solubility; meta-substitution reduces crystallinity compared to para analogs .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?
- Methodology :
- Assay Replication : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives/negatives .
- Structural Analog Testing : Compare activity with analogs like 3-(4-chlorophenyl)propanoic acid to isolate the role of the benzylmethyl group. Evidence suggests steric hindrance from the 3-chloro substituent may reduce binding affinity in certain enzyme pockets .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., PPARγ)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to PPARγ’s ligand-binding domain. The carboxylic acid group forms hydrogen bonds with Arg288, while chlorophenyl groups occupy hydrophobic subpockets. Energy minimization (AMBER force field) refines binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
